molecular formula C17H29NO3 B8659931 Ethyl 1-acetyl-5-(cyclohexylmethyl)piperidine-3-carboxylate

Ethyl 1-acetyl-5-(cyclohexylmethyl)piperidine-3-carboxylate

Cat. No.: B8659931
M. Wt: 295.4 g/mol
InChI Key: XTLTYXTVODTPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-acetyl-5-(cyclohexylmethyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C17H29NO3 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

ethyl 1-acetyl-5-(cyclohexylmethyl)piperidine-3-carboxylate

InChI

InChI=1S/C17H29NO3/c1-3-21-17(20)16-10-15(11-18(12-16)13(2)19)9-14-7-5-4-6-8-14/h14-16H,3-12H2,1-2H3

InChI Key

XTLTYXTVODTPKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CN(C1)C(=O)C)CC2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (410 μL, 2.9 mmol) was added to a solution of ethyl 5-(cyclohexylmethyl)piperidine-3-carboxylate (180 mg, 0.71 mmol) and acetyl chloride (120 mg, 1.4 mmol) in CH2Cl2 (10 mL). The reaction was maintained at room temperature for 30 min before being diluted with CH2Cl2 (20 mL) and poured into HCl (1 N, 20 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (3×20 mL). The combined organic layers were sequentially washed with H2O (10 mL) and brine before being dried over Na2SO4. Concentration under reduced pressure and purification by silica gel chromatography (hexane→80% EtOAc/hexane) provided the title compound as a yellow oil. MS m/z: 296.1 (M+1).
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410 μL
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180 mg
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120 mg
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10 mL
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20 mL
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20 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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